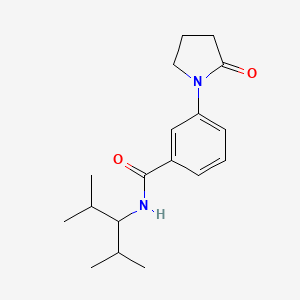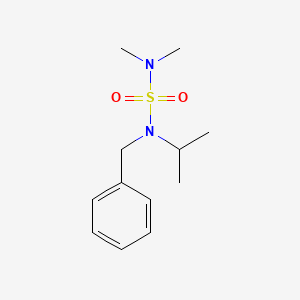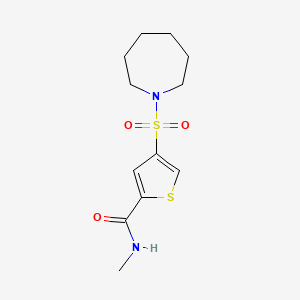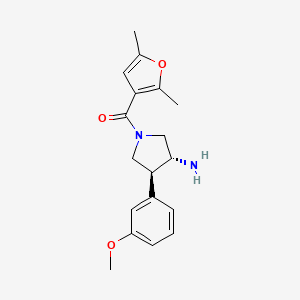![molecular formula C24H26N2O2 B5570455 1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B5570455.png)
1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound of interest is a complex organic molecule that likely possesses a unique combination of structural features from indenyl, benzofuran, and piperazine moieties. These structural components suggest potential for diverse chemical reactivity and biological activity, making it a candidate for various chemical and pharmacological studies.
Synthesis Analysis
Synthesis of complex molecules involving piperazine and benzofuran units typically involves multi-step organic reactions, including nucleophilic substitution, cyclocondensation, and Mannich reactions among others. For instance, enaminones were synthesized by refluxing with dimethylformamide dimethylacetal (DMF–DMA) in a solvent-free environment, leading to dihydropyrimidinone derivatives containing piperazine/morpholine moiety through a one-pot Biginelli reaction (Bhat et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds related to the query is often characterized using techniques such as IR, 1H NMR, 13C-NMR, and mass spectrometry. Crystallography studies, for example, have elucidated the three-dimensional structures of related piperazine derivatives, highlighting the significance of specific functional groups and stereochemistry in determining molecular conformation and activity (Cunico et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of such compounds often involves interactions with biological targets through various mechanisms, including inhibition of enzymes like acetylcholinesterase, indicating potential therapeutic applications. Novel unsaturated piperazine and homopiperazine derivatives, for example, were synthesized and evaluated for their inhibitory activities toward acetylcholinesterase (Sari & Yılmaz, 2020).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are crucial for understanding the behavior of chemical compounds in various environments. These properties are often determined experimentally and are essential for the formulation and application of chemical substances in industrial and pharmacological contexts.
Chemical Properties Analysis
The chemical properties, including reactivity with other substances, stability under different conditions, and potential for forming derivatives, are foundational for the application and further modification of the compound. Studies on related compounds have shown a range of activities, from antimicrobial to antioxidant, depending on the specific functional groups and overall molecular structure (Mallesha & Mohana, 2011).
Aplicaciones Científicas De Investigación
Antibacterial and Biofilm Inhibition
A study conducted by Mekky, A. E. M., & Sanad, S. (2020) on novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker showcased potent antibacterial efficacies and biofilm inhibition activities against different bacterial strains including E. coli, S. aureus, and S. mutans. The study highlighted the compound's effectiveness as potential inhibitors of bacterial biofilm formation, suggesting applications in treating bacterial infections resistant to conventional antibiotics (Mekky & Sanad, 2020).
Pharmacological Activities
Piperazine derivatives have been identified for their central pharmacological activities, particularly in activating the monoamine pathway. Brito et al. (2018) discussed the therapeutic applications of piperazine derivatives, including their use as antipsychotic, antidepressant, and anxiolytic drugs. This highlights the compound's significance in developing new treatments for mental health conditions (Brito et al., 2018).
Neuroprotection
Lecanu et al. (2010) reported on dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04), a novel compound designed to offer a multi-target therapeutic neuroprotective approach for treating Alzheimer's disease. The study demonstrated its ability to inhibit acetylcholinesterase activity and provide neuroprotection against toxicity, suggesting a potential application in developing Alzheimer's disease treatments (Lecanu et al., 2010).
Antidiabetic Properties
Another study by Le Bihan et al. (1999) explored the design and synthesis of imidazoline derivatives, including piperazine derivatives, active on glucose homeostasis in a rat model of type II diabetes. This research indicates the potential of piperazine derivatives in developing new antidiabetic treatments (Le Bihan et al., 1999).
Sigma-1 Receptor Ligands
Moussa et al. (2010) synthesized a series of N-(benzofuran-2-ylmethyl)-N'-benzylpiperazines as sigma-1 receptor ligands, showing high potency and selectivity. These compounds could serve as potential therapeutic tools for neurodegenerative diseases, indicating the broad applicability of piperazine derivatives in medicinal chemistry (Moussa et al., 2010).
Propiedades
IUPAC Name |
[4-(2,3-dihydro-1H-inden-2-yl)piperazin-1-yl]-(3,6-dimethyl-1-benzofuran-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O2/c1-16-7-8-21-17(2)23(28-22(21)13-16)24(27)26-11-9-25(10-12-26)20-14-18-5-3-4-6-19(18)15-20/h3-8,13,20H,9-12,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKMILUAPCYGHAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(O2)C(=O)N3CCN(CC3)C4CC5=CC=CC=C5C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-inden-2-yl)-4-[(3,6-dimethyl-1-benzofuran-2-yl)carbonyl]piperazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5570379.png)
![2-{[(2-hydroxyethyl)amino]methyl}-2-adamantanol hydrochloride](/img/structure/B5570390.png)
![(3S*,4R*)-N,N-dimethyl-4-propyl-1-{[2-(trifluoromethyl)phenyl]sulfonyl}-3-pyrrolidinamine](/img/structure/B5570398.png)
![N-(4-chlorophenyl)-N'-[2-(4-ethyl-1-piperazinyl)ethyl]urea](/img/structure/B5570405.png)
![N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5570406.png)



![1-cyclopentyl-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5570452.png)



![1-(ethylsulfonyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5570484.png)
![1-{[1-(4-chlorophenyl)cyclobutyl]carbonyl}-4-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B5570505.png)